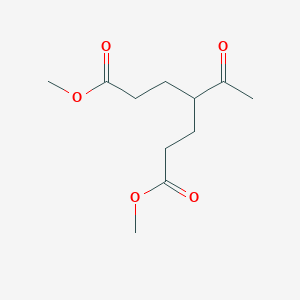

1,7-Dimethyl 4-acetylheptanedioate

Description

1,7-Dimethyl 4-acetylheptanedioate is a diester compound characterized by a seven-carbon heptanedioate backbone with methyl ester groups at positions 1 and 7 and an acetyl substituent at position 4. This structural configuration imparts distinct physicochemical properties, such as moderate hydrophobicity (logP ~2.5–3.0) and a molecular weight of approximately 244.3 g/mol.

Properties

IUPAC Name |

dimethyl 4-acetylheptanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-8(12)9(4-6-10(13)15-2)5-7-11(14)16-3/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDBRABXJNAGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240000 | |

| Record name | Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13984-54-8 | |

| Record name | Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dimethyl 4-acetylheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1,7-Dimethyl 4-acetylheptanedioate is synthesized through the esterification of heptanedioic acid and mono- and diglycerides. This process transforms heptanedioic acid into a lipophilic molecule by esterification. The synthesis of this ester requires specialized equipment and expertise. Industrial production methods involve bulk manufacturing, sourcing, and procurement .

Chemical Reactions Analysis

1,7-Dimethyl 4-acetylheptanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include NMR spectroscopy, mass spectrometry, and Chiral HPLC analysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-Dimethyl 4-acetylheptanedioate involves its interaction with molecular targets and pathways . The compound exerts its effects by modifying the stability and texture of food products, enhancing the emulsifying properties of pharmaceuticals, and developing stable emulsion systems in nanotechnology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Diethyl 4-acetylheptanedioate

- Substituents : Ethyl esters instead of methyl.

- Properties : Ethyl groups increase steric hindrance and hydrophobicity (logP ~3.5), reducing aqueous solubility but enhancing stability against hydrolysis. Ethyl esters typically hydrolyze 20–30% slower than methyl esters under alkaline conditions, making them preferable in prolonged reaction systems .

b) 1,7-Diisopropyl 4-acetylheptanedioate

- Substituents : Isopropyl esters.

- Properties : Bulky isopropyl groups significantly reduce solubility in polar solvents and may hinder enzymatic interactions. For instance, in acetylcholinesterase (AChE) inhibition studies, isopropyl-substituted analogues exhibit stronger binding due to enhanced hydrophobic interactions with enzyme pockets, contrasting with the weaker inhibition observed in methyl-substituted derivatives .

c) (4S)-4-Hydroxy-2-oxoheptanedioate

- Substituents : Hydroxyl and ketone groups replace the acetyl and methyl esters.

- Properties : The hydroxyl group increases hydrophilicity (logP ~0.5) and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability. This compound’s instability under acidic conditions contrasts with the relative stability of 1,7-dimethyl 4-acetylheptanedioate in neutral or basic environments .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Hydrolysis Half-Life (pH 7.4) |

|---|---|---|---|---|

| This compound | 244.3 | 2.8 | <0.1 | 12–15 hours |

| Diethyl 4-acetylheptanedioate | 272.4 | 3.4 | <0.05 | 18–22 hours |

| (4S)-4-Hydroxy-2-oxoheptanedioate | 218.1 | 0.5 | >50 | <2 hours |

Biological Activity

1,7-Dimethyl 4-acetylheptanedioate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following molecular formula: C11H18O4. Its structure includes two methyl groups and an acetyl group attached to a heptanedioic acid backbone, which influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study conducted by BenchChem, the compound was investigated for its efficacy against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines by disrupting the cell cycle and promoting programmed cell death.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular processes.

- Receptor Modulation : It can bind to cellular receptors, influencing signaling cascades that regulate cell survival and proliferation.

- DNA Interaction : There is evidence suggesting that the compound may interact with DNA, potentially affecting replication and transcription processes .

Study on Antimicrobial Efficacy

A recent study aimed to evaluate the antimicrobial properties of this compound against common pathogens. The study utilized a series of agar diffusion tests where varying concentrations of the compound were applied. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

This data suggests that higher concentrations significantly enhance its antimicrobial effects.

Study on Anticancer Effects

In another case study focusing on its anticancer properties, researchers treated MCF-7 breast cancer cells with different concentrations of this compound. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 5% |

| 25 | 15% |

| 50 | 30% |

These findings indicate that the compound has the potential to be developed as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.